molecular formula C18H24Cl2O6 B1245077 (S)-2-((R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl)-2-hydroxysuccinic acid

(S)-2-((R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl)-2-hydroxysuccinic acid

Cat. No.: B1245077
M. Wt: 407.3 g/mol
InChI Key: NPZOIISFQXTCQN-KDOFPFPSSA-N
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Description

SB-201076 is a potent inhibitor of ATP citrate-lyase, an enzyme that plays a crucial role in the metabolic pathways of glucose and lipid metabolism. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-201076 involves several key steps:

    Wittig Reaction: The reaction of 2,4-dichlorobenzaldehyde with phosphonium bromide using sodium hydride in dimethyl sulfoxide produces 7-(2,4-dichlorophenyl)-6-heptenoic acid as a mixture of E and Z isomers.

    Esterification: The esterification of the above product with methanol in the presence of sulfuric acid yields the corresponding ester.

    Reduction: The ester is then reduced with diisobutylaluminum hydride to form an alcohol.

    Hydrogenation: Subsequent hydrogenation over palladium on carbon gives 7-(2,4-dichlorophenyl)-1-heptanol.

    Swern Oxidation: This compound is then oxidized to the corresponding aldehyde using Swern oxidation.

    Oxime Formation: The aldehyde is converted to an oxime by reaction with hydroxylamine.

    Cycloaddition: Treatment of the oxime with sodium hypochlorite and triethylamine generates an intermediate nitrile oxide, which undergoes a [3+2] cycloaddition with dimethyl itaconate to form an isoxazole.

    Reductive Opening: The isoxazole is reductively opened by hydrogenation in the presence of Raney Nickel and boric acid to produce a hydroxyketone.

    Further Reduction: The hydroxyketone is further reduced using sodium borohydride and cerium chloride in methanol to yield a dihydroxyester.

    Saponification and Cyclization: The dihydroxyester is saponified with sodium hydroxide, followed by recrystallization and cyclization with hydrochloric acid in aqueous tetrahydrofuran to produce the target lactone.

Industrial Production Methods

The industrial production of SB-201076 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

SB-201076 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohols to aldehydes and ketones.

    Reduction: Reduction of esters to alcohols and ketones to alcohols.

    Substitution: Formation of oximes from aldehydes.

    Cycloaddition: [3+2] cycloaddition to form isoxazoles.

Common Reagents and Conditions

    Oxidation: Swern oxidation using oxalyl chloride and dimethyl sulfoxide.

    Reduction: Diisobutylaluminum hydride, sodium borohydride, and cerium chloride.

    Substitution: Hydroxylamine for oxime formation.

    Cycloaddition: Sodium hypochlorite and triethylamine for nitrile oxide generation.

Major Products

The major products formed from these reactions include various intermediates such as 7-(2,4-dichlorophenyl)-6-heptenoic acid, 7-(2,4-dichlorophenyl)-1-heptanol, and the final lactone product, SB-201076 .

Scientific Research Applications

SB-201076 has a wide range of scientific research applications:

Mechanism of Action

SB-201076 exerts its effects by inhibiting ATP citrate-lyase, an enzyme that catalyzes the conversion of citrate to acetyl-CoA and oxaloacetate. This inhibition disrupts the production of acetyl-CoA, a key precursor for lipid synthesis, thereby reducing lipid accumulation and promoting apoptosis in cancer cells. The molecular targets and pathways involved include the downregulation of lipid synthesis pathways and the induction of apoptotic signaling cascades .

Properties

Molecular Formula

C18H24Cl2O6

Molecular Weight

407.3 g/mol

IUPAC Name

(2S)-2-[(2R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18+/m1/s1

InChI Key

NPZOIISFQXTCQN-KDOFPFPSSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCCC[C@H](C[C@](CC(=O)O)(C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O

Synonyms

SB 201076
SB-201076
SB201076

Origin of Product

United States

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